molecular formula C13H18N2O3 B4997840 N-(4-methoxybenzyl)-N'-propylethanediamide

N-(4-methoxybenzyl)-N'-propylethanediamide

Cat. No.: B4997840
M. Wt: 250.29 g/mol
InChI Key: IZCUMGCBGGFRLP-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N’-propylethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a propyl group attached to the other nitrogen atom in the ethanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-N’-propylethanediamide typically involves the reaction of 4-methoxybenzylamine with propylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of N-(4-methoxybenzyl)-N’-propylethanediamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxybenzyl)-N’-propylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(4-methoxybenzyl)-N’-propylethanediamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential biological activities, including cytotoxicity and antimicrobial properties. It is used in the design and synthesis of bioactive molecules and pharmaceuticals .

Medicine: N-(4-methoxybenzyl)-N’-propylethanediamide is investigated for its potential therapeutic applications. It is explored as a lead compound in drug discovery and development, particularly in the search for new treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of advanced materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N’-propylethanediamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-(4-methoxybenzyl)-N’-propylethaneamine
  • N-(4-methoxybenzyl)-N’-propylethanediamine
  • N-(4-methoxybenzyl)-N’-propylethanediamide derivatives

Uniqueness: N-(4-methoxybenzyl)-N’-propylethanediamide is unique due to its specific structural features, such as the presence of both methoxybenzyl and propyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-8-14-12(16)13(17)15-9-10-4-6-11(18-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCUMGCBGGFRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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